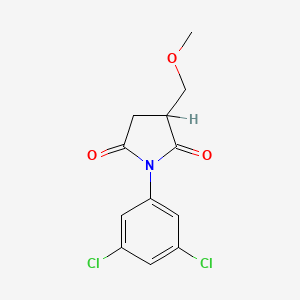

1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione

Description

1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative belonging to the dicarboximide class of fungicides. Its molecular structure features a 3,5-dichlorophenyl group at the 1-position and a methoxymethyl substituent at the 3-position of the pyrrolidine ring. The compound exhibits systemic activity, primarily functioning as an uncoupler of oxidative phosphorylation, thereby disrupting fungal energy metabolism . Key physicochemical properties include a molecular mass of 244.08 g/mol and a purity standard of ≥95% for commercial formulations. Its IUPAC name and CAS registry number (24096-53-5) confirm its distinct identity among pyrrolidine-dione derivatives .

Properties

IUPAC Name |

1-(3,5-dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11Cl2NO3/c1-18-6-7-2-11(16)15(12(7)17)10-4-8(13)3-9(14)5-10/h3-5,7H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKRWQTZYSYFMOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(=O)N(C1=O)C2=CC(=CC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701002335 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81949-88-4 | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(methoxymethyl)-2,5-pyrrolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81949-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081949884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701002335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,5-dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Route 1: Sequential Functionalization

-

Core Synthesis : React itaconic acid with 3,5-dichloroaniline in HCl to form 1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione.

-

Hydroxymethylation : Treat with paraformaldehyde and NaHCO₃ to yield 3-hydroxymethyl-1-(3,5-dichlorophenyl)pyrrolidine-2,5-dione.

-

Methylation : Use methyl iodide and K₂CO₃ in DMF to install the methoxymethyl group.

Route 2: Multicomponent Approach

A one-pot reaction of 3,5-dichlorophenyl isocyanate, methoxymethylamine, and dimethyl acetylenedicarboxylate generates the target compound via [2+2+1] cycloaddition. This method reduces purification steps but requires precise stoichiometric control.

Characterization and Analytical Data

Spectral Analysis

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.

Medicine: The compound may be explored for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: It is used in the production of various industrial chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism by which 1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The methoxymethyl group in the target compound enhances hydrophilicity compared to procymidone’s bicyclic structure, improving systemic mobility in plant tissues .

- Mode of Action : Unlike vinclozolin (which targets hormone receptors) or iprodione (membrane disruptor), the target compound’s uncoupling activity is mechanistically distinct, reducing cross-resistance risks .

- Molecular Mass : Lower molecular mass (244.08 vs. 284–330 g/mol) may facilitate faster translocation in plants .

Efficacy and Resistance Profiles

- Procymidone : Effective against Botrytis cinerea but exhibits resistance in populations with mutations in the Bsd1 gene. The target compound’s methoxymethyl group may bypass this resistance due to its unique binding interactions .

- Vinclozolin: Limited use due to endocrine-disruption concerns. The target compound’s non-hormonal mode of action offers a safer profile .

- Iprodione : Broad-spectrum but prone to degradation in alkaline soils. The target compound’s ether linkage (methoxymethyl) confers greater stability under diverse environmental conditions .

Physicochemical Properties

- Lipophilicity : The methoxymethyl group reduces logP compared to iprodione, balancing solubility and membrane permeability.

- Synthesis : Unlike vinclozolin’s oxazolidinedione ring (requiring multi-step cyclization), the target compound’s synthesis involves straightforward alkylation, enhancing scalability .

Biological Activity

1-(3,5-Dichlorophenyl)-3-(methoxymethyl)pyrrolidine-2,5-dione, also known as metomeclan, is an organic compound with significant biological activity. This article explores its structure, biological properties, and potential applications in various therapeutic areas.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : 288.12 g/mol

- CAS Number : 81949-88-4

- Appearance : White to off-white powder

- Solubility : Limited in water; soluble in organic solvents like acetone and chloroform

The compound features a pyrrolidine-2,5-dione core with a 3,5-dichlorophenyl group and a methoxymethyl substituent. This unique structural combination contributes to its diverse biological activities.

Biological Activity Overview

This compound exhibits a range of biological activities:

- Topoisomerase II Inhibition : The compound acts as a potent inhibitor of topoisomerase II, an enzyme essential for DNA replication and cell proliferation. This inhibition can lead to cytotoxic effects in cancer cells.

- Antimicrobial Properties : Studies indicate that this compound possesses antimicrobial activity against various pathogens, suggesting potential use in treating infections caused by resistant strains.

- Antiviral and Anti-inflammatory Effects : Preliminary findings also suggest antiviral and anti-inflammatory properties, although further research is needed to fully elucidate these effects.

Cytotoxicity Studies

Research has documented the cytotoxic effects of this compound across several cancer cell lines. Notably:

- Cell Lines Tested : The compound has shown effectiveness against breast, colon, and lung cancer cell lines.

- Mechanism of Action : The cytotoxicity appears to be linked to the inhibition of topoisomerase II, leading to DNA damage and subsequent cell death .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine | Similar dichlorophenyl group | Different core structure; used in diverse chemical studies |

| 3,5-Dichloro-N-(2-chlorophenyl)benzamide | Shares the dichlorophenyl moiety | Employed in various biological studies |

| 1-(4-Chlorophenyl)-3-methoxycarbonylpyrrolidine-2,5-dione | Similar pyrrolidine core but different substituents | Exhibits different biological activities |

This table illustrates the diversity in biological activity among compounds sharing structural similarities with this compound.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Cancer Treatment : In vitro studies have demonstrated that treatment with this compound significantly reduces viability in A549 lung adenocarcinoma cells when compared to standard chemotherapeutics like cisplatin. The IC50 values indicate a promising therapeutic index for further development .

- Antimicrobial Efficacy : A study assessed the efficacy of the compound against multidrug-resistant Staphylococcus aureus strains. Results showed that it significantly inhibited bacterial growth at low concentrations, suggesting its potential as an alternative treatment option for resistant infections .

Q & A

Q. Critical Parameters :

- Temperature control to avoid decomposition of the dichlorophenyl group.

- Solvent polarity affects reaction kinetics and byproduct formation .

How can the molecular structure of this compound be confirmed with high precision?

Basic Research Question

Advanced spectroscopic and crystallographic techniques are employed:

- X-ray Diffraction (XRD) : Resolves bond lengths (e.g., C–Cl: ~1.73 Å) and dihedral angles between the dichlorophenyl and pyrrolidine rings .

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 318.0234) .

What methodological approaches are recommended for analyzing its stability under varying experimental conditions?

Advanced Research Question

- pH Stability : Perform accelerated degradation studies in buffers (pH 1–13) at 37°C. Monitor decomposition via HPLC; the compound is stable in neutral conditions but hydrolyzes in strong acids/bases due to lactam ring opening .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C. Use argon atmosphere to prevent oxidation .

Data Interpretation : Plot degradation kinetics (zero/first-order models) to predict shelf-life .

How can researchers resolve contradictions in biological activity data across different assays?

Advanced Research Question

Contradictions often arise from assay-specific variables:

- Target Selectivity : Use competitive binding assays (e.g., SPR or ITC) to measure affinity for off-target receptors .

- Cell Line Variability : Validate activity in ≥3 cell lines (e.g., HEK293, HeLa) with controlled passage numbers.

- Statistical Frameworks : Apply multivariate analysis to isolate confounding factors (e.g., solvent DMSO concentration) .

Example : If IC₅₀ values vary, check mitochondrial toxicity (via MTT assay) to rule out false positives .

What strategies are effective for structure-activity relationship (SAR) studies on this compound?

Advanced Research Question

- Substituent Modification :

- Computational Modeling :

- Molecular docking (AutoDock Vina) predicts interactions with enzyme active sites (e.g., COX-2 or GABA receptors) .

- DFT calculations (B3LYP/6-31G*) optimize geometries and electron density maps .

Key Metrics : LogP (lipophilicity) and polar surface area (PSA) correlate with bioavailability .

How should researchers address low solubility in aqueous media during in vitro assays?

Basic Research Question

- Co-solvent Systems : Use DMSO (≤0.1% v/v) with PBS or cell culture media.

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 100–200 nm) to enhance dispersion .

- pH Adjustment : Solubility increases marginally at pH 6.5–7.0 due to partial ionization of the lactam .

What advanced techniques validate the compound’s interaction with biological targets?

Advanced Research Question

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to immobilized proteins .

- Cryo-EM : Resolves ligand-protein complexes at near-atomic resolution (e.g., binding to ion channels) .

- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes (ΔH) during binding .

How can conflicting crystallographic and spectroscopic data be reconciled?

Advanced Research Question

- Multi-Method Validation : Compare XRD data (absolute configuration) with NOESY NMR (solution-state conformation) .

- Dynamic NMR : Detect rotational barriers in the methoxymethyl group that may explain solid-state vs. solution differences .

Case Study : If XRD shows planar dichlorophenyl but NMR suggests rotation, model using torsional angle restraints in refinement software (e.g., SHELXL) .

What in vitro models are appropriate for preliminary neuropharmacological evaluation?

Basic Research Question

- Primary Neuronal Cultures : Assess neurotoxicity via lactate dehydrogenase (LDH) release.

- Patch-Clamp Electrophysiology : Test modulation of voltage-gated sodium channels (IC₅₀ for inhibition) .

- Calcium Imaging : Monitor intracellular Ca²⁺ flux in response to receptor activation (e.g., NMDA or GABAₐ) .

How can researchers design experiments to elucidate the metabolic pathways of this compound?

Advanced Research Question

- Microsomal Incubations : Use human liver microsomes (HLM) with NADPH to identify phase I metabolites (e.g., hydroxylation at C3) .

- LC-MS/MS Analysis : Detect glucuronide conjugates (phase II metabolism) with MRM transitions .

- CYP Enzyme Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.